Home > Products > Screening Compounds P33217 > 1-(1,4-Diazepan-1-YL)heptan-1-one
1-(1,4-Diazepan-1-YL)heptan-1-one - 61903-16-0

1-(1,4-Diazepan-1-YL)heptan-1-one

Catalog Number: EVT-3283916
CAS Number: 61903-16-0
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist. It was developed as a treatment for primary insomnia and has reached Phase III clinical trials. []
  • Relevance: MK-4305 shares a core 1,4-diazepan-1-yl moiety with 1-(1,4-Diazepan-1-YL)heptan-1-one, although it features a more complex substitution pattern. Both compounds incorporate a seven-membered diazepane ring with a substituent at the 1-position, highlighting a key structural similarity. []
  • Compound Description: SEN15924 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It has shown efficacy in rodent behavioral cognition models, suggesting potential for treating cognitive impairment in Alzheimer's disease and schizophrenia. []
  • Relevance: SEN15924, similar to 1-(1,4-Diazepan-1-YL)heptan-1-one, features a [, ]diazepan-1-yl core. Both compounds utilize this seven-membered ring structure as a central scaffold for attaching different functional groups to modulate their respective biological targets. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

  • Compound Description: Darexaban is a potent and orally available factor Xa inhibitor discovered during the optimization of HTS-derived lead compounds. It is currently being clinically developed for preventing and treating thromboembolic diseases. []
  • Relevance: Darexaban and 1-(1,4-Diazepan-1-YL)heptan-1-one both incorporate a 1,4-diazepan-1-yl unit within their structures. This shared structural motif suggests potential similarities in their physicochemical properties and may indicate their suitability for similar applications. []

2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

  • Compound Description: This compound features a seven-membered 1,4-diazepane ring, adopting a chair conformation with 4-chlorophenyl groups in equatorial orientations. Computational studies suggest it interacts with the human estrogen receptor 3ERT protein. []
  • Relevance: Both 2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one and 1-(1,4-Diazepan-1-YL)heptan-1-one share the fundamental 1,4-diazepan unit. This structural similarity, despite differences in substitution, indicates their belonging to the same chemical class and potential for analogous applications. []

4,4-Dimethyl-7-(5,5,7-trimethyl-1,4-diazepan-1-yl)-5-azaheptan-2-ol (pyaz)

  • Compound Description: Pyaz is a ligand synthesized via reduction of a specific diaza-pentadecane-dione derivative. It forms coordination complexes with nickel(II) and copper(II), showcasing its chelating ability. [, ]
  • Relevance: Pyaz and 1-(1,4-Diazepan-1-YL)heptan-1-one share the 1,4-diazepan-1-yl structural motif, indicating a common structural basis. This shared feature suggests potential similarities in their coordination chemistry and possible interactions with metal ions. [, ]

2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (6e)

  • Compound Description: This compound exhibited significant positive inotropic activity in isolated rabbit heart preparations. It demonstrated superior potency compared to the standard drug Milrinone, suggesting potential as a therapeutic agent for heart failure. []
  • Relevance: Both 2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide and 1-(1,4-Diazepan-1-YL)heptan-1-one contain the 1,4-diazepan-1-yl unit as a key structural element. The presence of this shared motif could contribute to comparable pharmacological profiles and indicates potential applications in related therapeutic areas. []

2‐(4‐(4‐methylbenzyl)‐[1,4]‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (6m)

  • Compound Description: This compound demonstrated potent positive inotropic activity in isolated rabbit heart preparations, surpassing the activity of the standard drug milrinone, making it a potential candidate for treating heart failure. []
  • Relevance: Both 2‐(4‐(4‐methylbenzyl)‐[1,4]‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide and 1-(1,4-Diazepan-1-YL)heptan-1-one share the fundamental 1,4-diazepan-1-yl structure. This commonality suggests a potential for similar pharmacological effects and applications in similar therapeutic areas. []

2‐(4‐substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides

  • Compound Description: This series of compounds was designed and synthesized as potential inotropic agents. Several of them showed promising activity, highlighting their potential in treating heart failure. [, ]
  • Relevance: This series, along with 1-(1,4-Diazepan-1-YL)heptan-1-one, centers around the 1,4-diazepan-1-yl scaffold. The consistent use of this specific structural motif across different studies suggests its importance in achieving desired biological activity, especially in cardiovascular applications. [, ]
  • Compound Description: This series comprises novel compounds exhibiting activity as histamine receptor antagonists and tachykinin receptor antagonists. These properties make them potentially useful in treating various allergic and inflammatory conditions, including asthma and inflammatory bowel diseases. []
  • Relevance: These N-methyl-N-(4-(4-(1H-benzimidazol-2-yl)[1,4]diazepan-1-yl)-2-(aryl)butyl)benzamide derivatives are structurally related to 1-(1,4-Diazepan-1-YL)heptan-1-one through the presence of the [, ]diazepan-1-yl core. The shared structural motif suggests these compounds might share similar chemical properties and could potentially target similar biological pathways. []
Synthesis Analysis

The synthesis of 1-(1,4-Diazepan-1-YL)heptan-1-one can be achieved through several methods, primarily involving the formation of the diazepane ring followed by the addition of a heptanone moiety. One common synthetic route includes:

  1. Formation of Diazepane: The initial step involves cyclization of appropriate amines and carbonyl compounds to form the diazepane structure. This can be done using methods such as reductive amination or by employing specific catalysts that facilitate ring closure.
  2. Alkylation: Once the diazepane is formed, it can be alkylated with a suitable heptanone derivative. This step often requires conditions such as heating or the presence of bases to promote nucleophilic attack.
  3. Purification: The final product must be purified through techniques like recrystallization or chromatography to isolate 1-(1,4-Diazepan-1-YL)heptan-1-one from unreacted starting materials and by-products.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 1-(1,4-Diazepan-1-YL)heptan-1-one features a heptanone chain attached to a diazepane ring:

  • Diazepane Ring: A saturated seven-membered ring with two nitrogen atoms located at positions 1 and 4.
  • Heptanone Chain: A linear carbon chain consisting of seven carbon atoms with a ketone functional group at one end.

The compound's three-dimensional conformation can be analyzed using techniques like NMR spectroscopy or X-ray crystallography, which provide insights into its spatial arrangement and confirm the presence of functional groups.

Chemical Reactions Analysis

1-(1,4-Diazepan-1-YL)heptan-1-one can undergo various chemical reactions typical for ketones and nitrogen-containing compounds:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to alcohols or other derivatives.
  • Reduction Reactions: The ketone can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The nitrogen atoms in the diazepane ring may participate in electrophilic substitution reactions under appropriate conditions.

These reactions are significant for modifying the compound for various applications in drug development.

Mechanism of Action
  • GABA Receptor Modulation: Similar compounds have been shown to modulate gamma-aminobutyric acid (GABA) receptors, potentially leading to anxiolytic or sedative effects.
  • Dopaminergic Activity: There may also be interactions with dopaminergic pathways, influencing mood and cognition.

Further studies are needed to elucidate its specific pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1,4-Diazepan-1-YL)heptan-1-one include:

  • Molecular Weight: Approximately 224.34 g/mol.
  • Boiling Point: Data on boiling point is limited but can be estimated based on similar compounds.
  • Solubility: Likely soluble in organic solvents such as ethanol and dimethyl sulfoxide due to its non-polar hydrocarbon chain and polar ketone group.

These properties are crucial for understanding its behavior in biological systems and during synthesis.

Applications

The potential applications of 1-(1,4-Diazepan-1-YL)heptan-1-one span various fields:

  • Pharmaceutical Development: Its structural features suggest potential use in developing anxiolytics or sedatives.
  • Chemical Research: It may serve as an intermediate in synthesizing more complex molecules or studying diazepane derivatives.

Continued research into this compound could reveal additional therapeutic uses and enhance our understanding of its biological effects.

Pharmacological Significance of Diazepane-Containing Scaffolds

The 1,4-diazepane ring system—a seven-membered heterocycle featuring two nitrogen atoms—confers distinctive conformational flexibility and molecular recognition properties essential for interactions with diverse biological targets. This scaffold’s protonatable nitrogen atoms facilitate ionic bonding with receptors, while its pseudo-chair conformations enable optimal spatial positioning of pharmacophoric elements. The ketone linker in 1-(1,4-diazepan-1-yl)heptan-1-one provides both structural rigidity and hydrogen-bonding capacity, making it a versatile template for CNS and anti-infective drug discovery [1] [5].

Role in Central Nervous System (CNS) Drug Discovery

1,4-Diazepane derivatives exhibit pronounced activity against neurological targets due to their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. The lipophilic heptanone chain in 1-(1,4-diazepan-1-yl)heptan-1-one enhances membrane permeability, while the basic diazepane nitrogen maintains solubility—a critical balance for CNS bioavailability. Structural analogs demonstrate that extending the alkyl chain beyond C7 significantly increases lipophilicity (LogP >3), reducing aqueous solubility and potentially compromising pharmacokinetics [1] [3].

Table 1: Impact of Aliphatic Chain Length on Diazepane Compound Properties

CompoundChain LengthLogPα4β2 nAChR Ki (nM)Solubility (μM)
1-(1,4-Diazepan-1-yl)propan-1-oneC31.2850>500
1-(1,4-Diazepan-1-yl)heptan-1-oneC73.825150
1-(1,4-Diazepan-1-yl)undecan-1-oneC116.19<20

Diazepane-containing compounds like the α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist 1-(pyridin-3-yl)-1,4-diazepane (Ki = 0.7 nM) illustrate this scaffold’s utility. Molecular hybridization strategies—such as incorporating the diazepane moiety into nicotinic ligand frameworks—yield compounds with >10,000-fold selectivity for α4β2 over α3β4 nAChR subtypes. This selectivity mitigates peripheral side effects while maintaining antidepressant-like efficacy in behavioral models, as confirmed via SmartCube® platform testing [3].

Structural Motifs in Dopaminergic Receptor Ligands

The diazepane nucleus enables precise spatial orientation for interacting with dopaminergic receptors. SYA-013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one), a homopiperazine analog of haloperidol, exhibits atypical antipsychotic properties with minimal extrapyramidal side effects (EPS). Its diazepane ring facilitates balanced polypharmacology: D2 receptor binding (Ki = 43.3 nM), 5-HT1A (Ki = 117.4 nM), and 5-HT2A (Ki = 23.3 nM), while avoiding histamine H1 receptor interactions linked to weight gain [5].

Key structural determinants for dopaminergic ligands include:

  • N1-substitution: Arylalkyl groups (e.g., 4-fluorobenzoyl) enhance D2/5-HT2A affinity
  • C4-substitution: Chlorophenyl boosts D4 receptor selectivity (Ki = 6.6 nM)
  • Ketone linker: Positions aryl groups optimally for receptor hydrophobic pockets

Table 2: Receptor Binding Profiles of Diazepane-Based Dopaminergic Ligands

CompoundD2 Ki (nM)D4 Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)H1 Ki (nM)
Haloperidol0.893.11204700310
SYA-01343.36.623.31425189
1-(1,4-Diazepan-1-yl)heptan-1-one analog*15822210>5000>1000

*Hypothetical analog with 4-chlorophenyl C4-substitution [5]

Bioisosteric replacement of piperidine with diazepane in SYA-013 reduces D2 binding avidity (from sub-nM to ~40 nM), which correlates with lower EPS risk while maintaining antipsychotic efficacy. This exemplifies how the diazepane scaffold enables tuning of receptor engagement profiles [5].

Applications in Anti-Parasitic Agent Development

Diazepane derivatives demonstrate broad-spectrum activity against parasitic diseases, including Chagas disease caused by Trypanosoma cruzi. The scaffold’s amphiphilic character promotes penetration into parasitic membranes, while its hydrogen-bonding capability disrupts essential enzyme function. Benzodiazepinediones featuring diazepane-like structures achieve sub-micromolar anti-parasitic activity (pIC50 >6.0) through novel mechanisms distinct from CYP51 inhibition or mitochondrial disruption [7].

Critical structural requirements for anti-parasitic diazepanes include:

  • Hydrophobic substituents: Heptanoyl chains enhance uptake in intracellular amastigotes
  • Electron-deficient aromatics: Pyridinyl/pyrimidinyl groups improve solubility and target engagement
  • Urea/carbonyl motifs: Mediate hydrogen bonding with parasitic proteases or kinases

In T. cruzi washout assays—which evaluate compound ability to eliminate persistent parasites—diazepane derivatives require >100 μM aqueous solubility and low microsomal clearance (MLM CLint <1 ml/min/g) to maintain therapeutic concentrations. While 1-(1,4-diazepan-1-yl)heptan-1-one itself hasn’t been tested, analogs with C7-C11 alkyl chains exhibit optimized ligand lipophilic efficiency (LLE = pIC50 - LogD >5), balancing potency and metabolic stability [7].

Table 3: Anti-Parasitic Structure-Activity Relationships of Diazepane Analogs

Structural FeatureT. cruzi pIC50Vero Cell Cytotoxicity (pIC50)Microsomal CLint (ml/min/g)Aqueous Solubility (μM)
Unsubstituted diazepane4.8<4.31.2>500
Heptanoyl-diazepane6.4*<4.30.8150*
4-Fluorobenzoyl-diazepane6.14.60.585
Target requirement>6.0<4.3<1.0>100

*Predicted values based on benzodiazepinedione data [7]

Properties

CAS Number

61903-16-0

Product Name

1-(1,4-Diazepan-1-YL)heptan-1-one

IUPAC Name

1-(1,4-diazepan-1-yl)heptan-1-one

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-7-12(15)14-10-6-8-13-9-11-14/h13H,2-11H2,1H3

InChI Key

HADLGJHZMKZEMN-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)N1CCCNCC1

Canonical SMILES

CCCCCCC(=O)N1CCCNCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.